1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone
CAS No.: 72322-75-9
Cat. No.: VC3068602
Molecular Formula: C17H16O
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72322-75-9 |
|---|---|
| Molecular Formula | C17H16O |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | 1-(9,9-dimethylfluoren-2-yl)ethanone |
| Standard InChI | InChI=1S/C17H16O/c1-11(18)12-8-9-14-13-6-4-5-7-15(13)17(2,3)16(14)10-12/h4-10H,1-3H3 |
| Standard InChI Key | OIJLIPUKPVAPCP-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C |
Introduction
1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone is an organic compound with a molecular formula of C17H16O and a molecular weight of 236.31 g/mol. Its CAS number is 72322-75-9, and it is also identified by the MDL number MFCD27920910 . This compound is characterized by a fluorenyl structure with two methyl groups at the 9-position and an ethanone functional group at the 2-position.
Synthesis and Applications
The synthesis of 1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone typically involves organic synthesis techniques, although specific detailed routes are not widely documented in the available literature. Compounds with similar fluorenyl structures are often used in organic synthesis and medicinal chemistry due to their versatility and potential biological activities.
Biological Activities and Potential Applications
While specific biological activities of 1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone are not extensively documented, compounds with similar fluorenyl structures have been investigated for antimicrobial and anticancer properties. These compounds can interact with biological macromolecules, potentially leading to therapeutic effects through mechanisms involving enzyme inhibition or interaction with cellular targets.
Hazard and Safety Information
1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone is classified with hazard statements H302, H312, and H332, indicating it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P330-P362-P403+P233-P501, emphasizing the need for protective measures during handling .
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
Comparison with Related Compounds
1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone is distinct from other fluorenyl compounds due to its two methyl groups at the 9-position, which may enhance stability and alter reactivity compared to analogs like 1-(9-methyl-9H-fluoren-2-yl)ethanone or 1-(9H-fluoren-2-yl)ethanone.
| Compound Name | Description | Unique Features |
|---|---|---|
| 1-(9,9-Dimethyl-9H-fluoren-2-yl)ethanone | Contains two methyl groups at position 9. | Enhanced stability and distinct reactivity. |
| 1-(9-methyl-9H-fluoren-2-yl)ethanone | Contains one methyl group at position 9. | Exhibits different reactivity patterns. |
| 1-(9H-fluoren-2-yl)ethanone | No methyl substitution at position 9. | Different reactivity compared to methylated versions. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume